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Uridine, 5-methyl-2'-C-methyl-

Cat. No.: B12335398
M. Wt: 274.27 g/mol
InChI Key: QQGDVJVKNCJYMT-VELQBUIJSA-N
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Description

Structural Classification within Modified Nucleosides and Ribonucleoside Analogs

Uridine (B1682114), 5-methyl-2'-C-methyl- is categorized as a doubly modified ribonucleoside analog. This classification stems from two key alterations to the standard uridine structure:

5-methyluracil (Thymine) Base: The presence of a methyl group at the 5-position of the uracil (B121893) base makes the base component identical to thymine. The parent compound, 5-methyluridine (B1664183), is also known as ribothymidine. chemicalbook.comnih.govwikipedia.org This modification is naturally found in transfer RNA (tRNA). chemicalbook.comwikipedia.orgasm.org

2'-C-methyl Ribose: The addition of a methyl group at the 2'-carbon of the ribose sugar is a significant synthetic modification. This change alters the sugar pucker conformation, which can influence how the nucleoside is recognized by enzymes and its stability. nih.gov

Therefore, this compound is a derivative of both 5-methyluridine (ribothymidine) and 2'-C-methyluridine. medchemexpress.comnih.gov Such modifications on the sugar moiety are a common strategy in the design of nucleoside analogs with specific biological activities. ekb.eg

Academic Significance in Nucleic Acid Biochemistry and Molecular Biology

The academic importance of Uridine, 5-methyl-2'-C-methyl- and its constituent modifications lies in their application as research tools to understand fundamental biological processes.

The 5-methyl modification on the uracil base is a naturally occurring modification in tRNA, where it is believed to contribute to the structural stability of the molecule. wikipedia.org The study of 5-methyluridine helps in understanding the role of post-transcriptional modifications in RNA function. chemicalbook.comasm.org

The 2'-C-methyl modification on the ribose sugar has been a key area of investigation in the development of antiviral agents. nih.govacs.org This modification can confer resistance to degradation by nucleases and can impact the ability of the nucleoside to be incorporated into a growing nucleic acid chain by polymerases. For instance, 2'-C-methyladenosine has been studied as an inhibitor of the hepatitis C virus (HCV) RNA polymerase. acs.org A series of 2'-C-methyl branched purine (B94841) and pyrimidine (B1678525) C-nucleosides have also been synthesized and evaluated for their anti-HCV activity. researchgate.net

The combination of both modifications in Uridine, 5-methyl-2'-C-methyl- provides a unique molecular scaffold for studying the interplay between base and sugar modifications on nucleic acid structure and function. Research on related compounds, such as 2'-O-methyl-5-methyluridine, has shown that these modifications can enhance the stability of oligonucleotides and their resistance to nucleases, which is crucial for applications in antisense therapeutics. nih.gov

Positioning within the Landscape of Nucleoside Modifications and Their Derivatives

Uridine, 5-methyl-2'-C-methyl- is part of a broad and diverse landscape of modified nucleosides that have been synthesized and studied for various purposes. These modifications can be broadly categorized based on the site of alteration: the nucleobase or the sugar moiety.

Base Modifications: These include alterations like methylation (as seen with the 5-methyl group), halogenation, and the introduction of different heterocyclic bases. ekb.eg These changes can affect base pairing and stacking interactions.

Sugar Modifications: Modifications to the ribose or deoxyribose sugar are common, with changes at the 2' and 4' positions being particularly significant for antiviral drug discovery. nih.govacs.org The 2'-C-methyl modification falls into this category. Other examples include 2'-fluoro and 2'-O-methyl modifications, which are used in clinically approved siRNA therapies. acs.org

The development of nucleoside analogs is a cornerstone of antiviral and anticancer chemotherapy. ekb.egacs.orgresearchgate.net By mimicking natural nucleosides, these analogs can interfere with the replication of viral genomes or the proliferation of cancer cells. The specific modifications in Uridine, 5-methyl-2'-C-methyl- represent a strategic combination of a naturally occurring base modification with a synthetic sugar modification, aimed at creating a molecule with potentially enhanced therapeutic properties or utility as a research probe.

Data Table

PropertyValue
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Synonyms 5-Methyl-2'-C-methyluridine, Ribothymidine, 2'-C-methyl-
Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O6 B12335398 Uridine, 5-methyl-2'-C-methyl-

Properties

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h5-7,9,14-15,18H,3-4H2,1-2H3,(H,12,16,17)/t5?,6-,7-,9-,11-/m1/s1

InChI Key

QQGDVJVKNCJYMT-VELQBUIJSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O

Origin of Product

United States

Biochemical Roles and Molecular Mechanisms of Uridine, 5 Methyl 2 C Methyl Analogs

Interactions with Nucleic Acid Polymerases

Analogs of Uridine (B1682114), 5-methyl-2'-C-methyl-, particularly those modified at the 2'-position of the ribose sugar, are significant modulators of nucleic acid polymerase activity. These synthetic nucleosides are designed to mimic natural substrates and interfere with the process of viral replication.

Modified nucleosides, such as those with a 2'-C-methyl group, are potent inhibitors of viral RNA-Dependent RNA Polymerases (RdRps), which are essential enzymes for the replication of many RNA viruses. nih.govmdpi.com The primary mechanism of inhibition involves the analog acting as a "non-obligate" chain terminator. mdpi.com

After being metabolized into their active 5'-triphosphate form, these uridine analogs are recognized by the viral RdRp and incorporated into the growing RNA strand opposite a template adenosine. nih.gov The presence of the bulky methyl group at the 2'-carbon position of the sugar creates a steric clash with the incoming nucleotide. mdpi.com This steric hindrance prevents the formation of the next phosphodiester bond, effectively halting further elongation of the RNA chain and terminating viral replication. nih.govmdpi.com

This mechanism has been effectively utilized in antiviral drugs. For instance, 2'-C-methylcytidine has shown activity against a range of RNA viruses, including hepatitis C virus (HCV), West Nile virus, and dengue virus. mdpi.com Similarly, Sofosbuvir, a uridine analog featuring both 2'-fluoro and 2'-C-methyl modifications, acts as a chain terminator against the HCV NS5B polymerase. nih.govmdpi.com

The introduction of modifications like the 2'-C-methyl group significantly alters the interaction between the nucleoside triphosphate and the polymerase enzyme, which is reflected in the enzyme's kinetics. While these analogs are successfully incorporated by viral polymerases, their efficiency as substrates is often lower than that of the natural nucleotides they mimic.

Studies on related 2'-C-methylated nucleosides have shown that the 2'-C-methyl group can be responsible for a decrease in enzyme efficiency. asm.org For example, when comparing the deamination of various cytidine nucleosides by human cytidine deaminase, the 2'-C-methylated versions were found to be poor substrates. asm.org The Michaelis constant (Km) for PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine) was approximately 100-fold higher than for natural cytidine and deoxycytidine, indicating a much lower binding affinity. asm.org Furthermore, the catalytic rate (kcat) was over 20-fold lower. asm.org This suggests that the steric bulk of the methyl group can impede optimal binding and catalysis not just in polymerases but in other nucleotide-metabolizing enzymes as well. RNA polymerases generally exhibit higher Km values compared to DNA polymerases, which may be due to the significantly higher concentrations of ribonucleoside triphosphates (rNTPs) in the cell. nih.gov

SubstrateEnzymeKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
CytidineHuman Cytidine Deaminase32 ± 214 ± 0.20.44
DeoxycytidineHuman Cytidine Deaminase34 ± 315 ± 0.40.44
PSI-6130Human Cytidine Deaminase3,100 ± 5000.6 ± 0.10.0002
2'-C-methylcytidineHuman Cytidine Deaminase1,800 ± 3000.08 ± 0.010.00004

Data adapted from studies on related cytidine analogs to illustrate the kinetic impact of the 2'-C-methyl group. asm.org

Influence on Nucleic Acid Structure and Conformation

Modifications to the uracil (B121893) base and the ribose sugar of uridine can profoundly influence the structure and conformation of RNA. The 5-methyl and 2'-C-methyl groups each impart distinct properties that affect base pairing, local and global RNA structure, and the flexibility of the sugar-phosphate backbone.

The 5-methyl group on the uracil base (creating a thymine base) generally enhances the stability of base pairing. In the context of RNA, 5-methyluridine (B1664183) (also known as ribothymidine) behaves similarly to thymidine in DNA. wikipedia.org Modifications at the 5-position can influence thermal stability and wobble base pairing. nih.gov For instance, studies on 5-(hydroxymethyl)-2'-deoxyuridine, a related analog, have shown that it forms a standard Watson-Crick base pair with adenine. nih.gov However, when paired with guanine, it adopts a "wobble" configuration, demonstrating how such modifications can alter hydrogen bonding patterns and accommodate non-canonical pairings. nih.gov It has been proposed that inter-residue hydrogen bonding involving modified groups at the 5-position may help stabilize these aberrant base-pair configurations. nih.gov

The 5-methyluridine (m⁵U) modification is a common and important feature in cellular RNA, particularly in transfer RNA (tRNA). wikipedia.orgmedchemexpress.com It is almost universally found at position 54 in the "T-loop" (also known as the TΨC loop) of eukaryotic and bacterial tRNA molecules. wikipedia.org The presence of m⁵U in this loop is crucial for stabilizing the tertiary structure of the tRNA molecule. wikipedia.orgmedchemexpress.com This stabilization is critical for the proper folding of tRNA and its function in ensuring the accuracy of translation at the ribosome. medchemexpress.com The same structural motif is also found in other non-coding RNAs, such as ribosomal RNA (rRNA), highlighting the general role of this modification in maintaining RNA structure. wikipedia.orgmedchemexpress.com

The conformation of the ribose sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C3'-endo (North), which is characteristic of A-form RNA helices, and C2'-endo (South), which is found in B-form DNA. glenresearch.com The substituent at the 2'-position of the ribose has a major influence on which pucker is favored. glenresearch.com

The presence of a 2'-C-methyl group forces the sugar ring into a C3'-endo conformation. nih.gov This preorganization of the sugar into an RNA-like pucker is a key feature of this modification. In the 2'-C-methyluridine nucleoside, the methyl group adopts a pseudoequatorial position due to steric interactions, which favors the C3'-endo state. nih.gov This conformational lock has significant implications for the structure of oligonucleotides containing this modification, enforcing an A-form helical geometry and influencing molecular recognition by enzymes. glenresearch.comnih.gov

BackboneTypical Sugar PuckerResulting Helix Form
DNAC2'-endoB-form
RNAC3'-endoA-form
2'-O-Methyl RNAC3'-endoA-form
2'-Fluoro RNAC3'-endoA-form
2'-C-Methyl RNA (analog) C3'-endo A-form

Table summarizing the influence of backbone modifications on sugar pucker and helical form. glenresearch.comnih.gov

Role in Enhancing Nucleic Acid Stability and Nuclease Resistance

The chemical modification of nucleosides, such as the introduction of a methyl group at the 5-position of the uracil base and at the 2'-carbon of the ribose sugar, has been a key strategy in improving the therapeutic potential of oligonucleotides. These modifications can significantly alter the biochemical properties of the resulting nucleic acid strands.

Increased Nuclease Resistance in Oligonucleotides

The introduction of a 5'-C-methyl (C5'-Me) substitution on pyrimidine (B1678525) nucleosides has been shown to enhance the stability of oligonucleotides against nuclease degradation. Specifically, the modification of the 3'-end of an oligonucleotide with either the (R)- or (S)-5'-C-methyl nucleotide confers enhanced resistance to snake venom phosphodiesterase, a 3'-exonuclease nih.gov.

Further studies have demonstrated that the stereochemistry at the C5' position is a critical determinant of nuclease resistance. The (S)-isomers of 5'-C-methyl substituted nucleosides with different 2'-substituents provide greater resistance against 3'-exonucleases compared to their corresponding (R)-isomers nih.gov. This increased enzymatic stability is attributed to the steric hindrance provided by the methyl group, which likely interferes with the binding and catalytic activity of nucleases nih.govsynoligo.com. For instance, oligonucleotides modified with 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine have shown robust nuclease resistance nih.gov.

ModificationType of NucleaseObserved Effect on ResistanceReference
(R)- or (S)-5'-C-methyl nucleotide at 3'-endSnake Venom Phosphodiesterase (3'-exonuclease)Enhanced stability nih.gov
(S)-5'-C-methyl isomers with 2'-substituents3'-exonucleasesGreater resistance than (R)-isomers nih.gov
4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridineExonucleases and Endonucleases in bovine serumRobust nuclease resistance nih.gov

Improvement of Thermal Stability in Hybrid Duplexes

The thermal stability of nucleic acid duplexes is a critical factor for their biological activity, particularly for antisense oligonucleotides and siRNAs. The incorporation of 5-methyl-2'-C-methyl-uridine analogs can influence the melting temperature (Tm) of these duplexes.

The introduction of a 5'-C-methyl group generally leads to a decrease in the thermal stability of oligonucleotide duplexes. This destabilization is dependent on the stereoconfiguration at the C5' position, with the (R)-epimers causing greater destabilization than the (S)-epimers nih.gov. Similarly, a single incorporation of a 2′-deoxy-2′-α-F-2′-β-C-methyl (2′-F/Me) uridine into an RNA or DNA strand results in significant thermal destabilization of the duplex, which is attributed to unfavorable enthalpy changes likely arising from steric effects nih.gov.

In contrast, other modifications at the 5-position of uridine can enhance thermal stability. For example, the substitution of a thymidine with a 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine analog increased the Tm of a full-matched duplex by 2°C nih.gov. The 5-methyl modification in 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine resulted in a thermal stability similar to that of the unmodified thymidine nih.gov.

ModificationEffect on Thermal Stability (Tm)Likely ReasonReference
(R)-5'-C-methyl substitutionGreater destabilizationStereochemical orientation and steric effects nih.gov
(S)-5'-C-methyl substitutionLess destabilization than (R)-epimerStereochemical orientation and steric effects nih.gov
2′-deoxy-2′-α-F-2′-β-C-methyl uridineSignificant thermal destabilizationUnfavorable enthalpy from steric effects nih.gov
4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridineIncreased Tm by 2°CFavorable structural contributions nih.gov
4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridineSimilar to unmodified thymidineNeutral effect on duplex stability nih.gov

Participation in Nucleic Acid Synthesis Pathways as Analogs

Modified nucleosides can act as substrates for cellular enzymes involved in nucleic acid synthesis, leading to their incorporation into DNA or RNA. This incorporation can have significant biological consequences.

Insertional Activity into Replicated DNA

The analog 5-methyldeoxycytidine has been shown to enhance the substrate activity of the exonuclease-deficient Klenow fragment of DNA polymerase nih.govresearchgate.net. This suggests that the 5-methyl modification can be favorable for incorporation into a growing DNA strand. While direct studies on the insertional activity of Uridine, 5-methyl-2'-C-methyl- into replicated DNA are not extensively detailed in the provided context, the behavior of structurally similar analogs provides insights into its potential role as a substrate for DNA polymerases. The incorporation of such modified bases can influence the structure and function of the resulting DNA.

Enzymatic Transformations and Metabolic Pathways

Once inside the cell, nucleoside analogs can undergo various enzymatic transformations, including phosphorylation, which can lead to the formation of active metabolites that inhibit key cellular enzymes.

Mechanism-Based Inhibition of Ribonucleoside Diphosphate Reductase by Diphosphate Analogs

Diphosphate analogs of modified nucleosides can act as potent inhibitors of ribonucleoside diphosphate reductase (RDPR), a crucial enzyme in the de novo synthesis of deoxyribonucleotides. For instance, the 5'-diphosphates of 2′-deoxy-2′-methyleneuridine and 2′-deoxy-2′,2′-difluorocytidine have been identified as irreversible inactivators of the E. coli ribonucleoside diphosphate reductase psu.edu.

The proposed mechanism involves the abstraction of a hydrogen atom from the 3' position of the analog by the enzyme, leading to the formation of a radical species. This radical can then undergo further reactions to generate a highly reactive alkylating agent that covalently modifies and inactivates the enzyme psu.edu. Given the structural similarities, it is plausible that the diphosphate analog of Uridine, 5-methyl-2'-C-methyl- could also function as a mechanism-based inhibitor of RDPR, thereby disrupting the cellular pool of deoxyribonucleotides and inhibiting DNA synthesis.

Pathways of Analog Degradation and Conversion (e.g., to adenine and uracil)

The metabolic fate of Uridine, 5-methyl-2'-C-methyl- is a critical aspect of its biochemical profile. While direct evidence for the degradation of this specific analog is limited, the metabolism of structurally related compounds provides valuable insights into its potential pathways.

A key metabolic route for nucleoside analogs involves their conversion from a cytidine to a uridine form. Research on β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a compound with a similar 2'-C-methyl modification, has demonstrated that it can be metabolized into its uridine congener, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine asm.orgnih.govasm.org. This conversion is a critical step, suggesting that Uridine, 5-methyl-2'-C-methyl- could be formed in vivo from a corresponding cytidine precursor through deamination.

Once formed, the degradation of the uridine analog itself likely follows pathways analogous to those for other modified pyrimidines. The pyrimidine salvage pathway is a central hub for the recycling of nucleosides and bases from the breakdown of DNA and RNA nih.govbiorxiv.orgasm.orgnih.govmdpi.com. This pathway involves a series of enzymatic reactions that can convert nucleosides back into nucleotides or break them down further.

The conversion to uracil is a plausible step in the degradation of Uridine, 5-methyl-2'-C-methyl-. This process would involve the removal of the ribose sugar, a reaction often catalyzed by nucleoside hydrolases or phosphorylases nih.govuni-hannover.de. The resulting 5-methyluracil, also known as thymine, could then enter the pyrimidine degradation pathway, ultimately being broken down into smaller molecules like β-aminoisobutyrate, ammonia, and carbon dioxide researchgate.netcreative-proteomics.com. The conversion to adenine is less likely as it would require a much more complex series of enzymatic reactions to transform the pyrimidine ring into a purine (B94841) ring.

Relationship to Pyrimidine Catabolism and Nucleoside Hydrolase Activity (e.g., NSH1 hydrolysis of 5-methyluridine)

The breakdown of Uridine, 5-methyl-2'-C-methyl- is intrinsically linked to the broader processes of pyrimidine catabolism. This intricate network of enzymatic reactions ensures the removal of excess or modified pyrimidines, preventing their accumulation and potential interference with cellular processes uni-hannover.denih.gov.

A key family of enzymes in this process is the nucleoside hydrolases, which cleave the glycosidic bond between the sugar and the base of a nucleoside nih.govmdpi.combionukleo.comencyclopedia.pub. Studies on 5-methyluridine (5mU) have shown that it is a substrate for NUCLEOSIDE HYDROLASE 1 (NSH1), which hydrolyzes it to thymine and ribose uni-hannover.denih.gov. Similarly, a novel 2′-O-methyluridine nucleoside hydrolase has been identified that can convert 2′-O-methyluridine to uracil mdpi.comnih.gov.

However, the presence of a 2'-C-methyl group on the ribose sugar of Uridine, 5-methyl-2'-C-methyl- likely influences its interaction with nucleoside hydrolases. The 2'-position of the ribose is a critical site for enzyme recognition, and modifications at this position can significantly alter substrate specificity. For instance, the 2'-C-methyl group in a related cytidine analog was found to decrease the efficiency of human cytidine deaminase, the enzyme responsible for converting cytidine to uridine asm.org. This suggests that the 2'-C-methyl group could sterically hinder the binding of Uridine, 5-methyl-2'-C-methyl- to the active site of nucleoside hydrolases, potentially making it more resistant to degradation compared to 5-methyluridine or 2'-O-methyluridine. Further research is needed to determine the precise substrate specificity of various nucleoside hydrolases for 2'-C-methylated uridine analogs.

Enzyme FamilySubstrate Example(s)Product(s)Potential Role in Degradation of Uridine, 5-methyl-2'-C-methyl-
Cytidine Deaminases β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidineβ-D-2'-deoxy-2'-fluoro-2'-C-methyluridineFormation of the uridine analog from a cytidine precursor.
Nucleoside Hydrolases (e.g., NSH1) 5-methyluridine, 2'-O-methyluridineThymine + Ribose, Uracil + 2'-O-methylribosePotential, but likely hindered, hydrolysis to 5-methyluracil and 2'-C-methylribose.
Pyrimidine Phosphorylases Uridine, ThymidineUracil + Ribose-1-phosphate, Thymine + Deoxyribose-1-phosphateAlternative pathway for base removal, but specificity for 2'-C-methylated substrates is unknown.

Impact on Cellular RNA Processing and Gene Expression Regulation

The incorporation of modified nucleosides into RNA molecules can have profound effects on their processing, stability, and function in gene expression.

Potential Role in mRNA Stability and Translational Functions

Modifications to uridine within messenger RNA (mRNA) are known to influence both the stability of the transcript and the efficiency of its translation into protein researchgate.netdntb.gov.ua. For instance, 5-methyluridine (m5U) has been shown to affect mRNA stability, and its presence can modulate the rate of protein synthesis pnas.org. The methylation at the C5 position of uracil can enhance base stacking interactions within the RNA molecule, contributing to its structural stability biorxiv.org.

However, the impact on translation is more complex. While increased stability might suggest enhanced protein production, modifications within the coding sequence of an mRNA can also affect the process of translation itself. The ribosome, the cellular machinery responsible for protein synthesis, is sensitive to the chemical nature of the nucleotides it is reading. The presence of a bulky 2'-C-methyl group within a codon could potentially slow down the rate of ribosomal translocation or affect the accuracy of tRNA selection, thereby modulating the efficiency of protein synthesis diva-portal.org. Studies on 2'-O-methylation in mRNA have shown that it can disrupt tRNA decoding during translation elongation nih.gov. Therefore, the net effect of Uridine, 5-methyl-2'-C-methyl- on protein expression would be a balance between its stabilizing effect on the mRNA and its potential to interfere with the translational machinery.

ModificationPotential Effect on mRNA StabilityPotential Effect on Translation
5-methylation (m5U) Increased stability through enhanced base stacking.Can modulate translation rates.
2'-C-methylation Significantly increased stability by blocking 2'-OH mediated cleavage.May impede ribosomal translocation and affect decoding fidelity.
Combined 5-methyl and 2'-C-methyl Synergistic increase in stability.Complex interplay between stability and potential translational hindrance.

Interaction with RNA Modification Enzymes (e.g., TRMT2A/B and 5-methyluridine formation)

The introduction of the 5-methyl group onto uridine in RNA is catalyzed by a family of enzymes known as tRNA-specific methyltransferases (TRMTs) nih.gov. In mammals, TRMT2A and TRMT2B are responsible for the formation of 5-methyluridine (m5U) in cytosolic and mitochondrial tRNAs, respectively oup.comnih.govresearchgate.netresearchgate.net. These enzymes recognize specific structural features of the tRNA molecule to ensure methylation occurs at the correct position.

The presence of a 2'-C-methyl group on the uridine substrate could significantly impact the activity of TRMT2A and TRMT2B. The active sites of these enzymes are tailored to bind to a standard ribose configuration. The steric bulk of the 2'-C-methyl group might prevent the nucleoside from properly fitting into the active site, thereby inhibiting the methylation reaction. The substrate specificity of tRNA modification enzymes is often very precise, and even small changes to the substrate can abolish enzymatic activity nih.gov.

Therefore, it is unlikely that Uridine, 2'-C-methyl- would be a substrate for TRMT2A/B to be converted into Uridine, 5-methyl-2'-C-methyl- within an RNA molecule. It is more probable that if this modified nucleoside were to be incorporated into RNA, it would need to be synthesized as a triphosphate precursor (5-methyl-2'-C-methyluridine triphosphate) and then incorporated by RNA polymerases during transcription.

Further research is necessary to fully elucidate the substrate specificity of TRMT2A/B and other RNA modifying enzymes with respect to 2'-C-methylated nucleosides to understand how these analogs might be integrated into and processed within the cellular epitranscriptome.

Applications in Academic and Biotechnological Research

Development of Antiviral Agents Targeting RNA Viruses

The 2'-C-methyl modification is a cornerstone of a class of potent antiviral agents, particularly those targeting RNA viruses. This modification allows the nucleoside analog to be recognized and processed by viral enzymes while disrupting the process of viral replication.

Research has established that 2'-C-methyl ribonucleoside analogs exhibit broad-spectrum antiviral activity against many positive-strand RNA viruses nih.gov. This class of compounds is particularly effective against viruses in the Flaviviridae family (which includes Hepatitis C virus, West Nile virus, dengue virus, and yellow fever virus) and the Picornaviridae family. Once inside a cell, these nucleoside analogs are phosphorylated by host cell kinases to their active 5'-triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the virus's RNA-dependent RNA polymerase (RdRp).

The incorporation of the 2'-C-methyl nucleotide acts as a non-obligate chain terminator nih.gov. Although the molecule possesses the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the steric hindrance from the 2'-C-methyl group prevents the RdRp from adding the subsequent nucleotide. This blockage of the polymerase's active site closure effectively terminates the elongation of the viral RNA, halting replication nih.gov.

Virus FamilyVirus ExamplesMechanism of ActionReference
FlaviviridaeHepatitis C Virus (HCV), West Nile Virus, Dengue Virus, Yellow Fever VirusNon-obligate chain termination of viral RNA synthesis nih.gov
PicornaviridaePoliovirusInhibition of RNA-dependent RNA polymerase (RdRp) nih.gov

The 2'-C-methyl pyrimidine (B1678525) scaffold is a critical component in the synthesis of potent inhibitors targeting the Hepatitis C virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication. The highly successful anti-HCV drug sofosbuvir is a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate analog nih.govacs.org.

The development of such drugs involves synthesizing the core 2'-C-methyl nucleoside, which then serves as an intermediate for further chemical modifications. For instance, the metabolism of the cytidine analog β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) results in the formation of the 5'-triphosphate of its uridine (B1682114) congener, which is also a potent inhibitor of the HCV RdRp nih.govasm.org. The triphosphate form of these analogs acts as a competitive inhibitor of the NS5B polymerase and a non-obligate chain terminator of RNA synthesis nih.govasm.org. The steric bulk introduced by the 2'-methyl group is believed to interfere with the proper positioning of the incoming nucleotide, thereby halting further elongation of the RNA chain nih.gov.

Utilization in Oligonucleotide Therapeutics Design

Uridine, 5-methyl-2'-C-methyl- and its derivatives are synthesized as phosphoramidite (B1245037) building blocks for incorporation into therapeutic oligonucleotides nih.govnih.govnih.gov. Clinically used siRNAs commonly feature 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications to increase metabolic stability and mitigate off-target effects nih.govacs.org. The 2'-C-methyl group represents another modification in this toolkit. Research has demonstrated the synthesis of 2′-deoxy-2′-α-F-2′-β-C-methyl (2'-F/Me) pyrimidine phosphoramidites and their successful incorporation into siRNAs nih.govacs.org. These modified siRNAs showed silencing activity comparable to or better than the parent siRNAs in both cell culture and animal models nih.govacs.org.

A primary challenge for oligonucleotide therapeutics is their rapid degradation by nucleases in biological fluids nih.gov. Chemical modifications are crucial for conferring nuclease resistance. Introducing a 2'-C-methyl group, particularly in combination with a 2'-fluoro group (2'-F/Me), at the terminus of an oligonucleotide has been shown to impart more resistance to exonuclease degradation than the corresponding 2'-fluoro nucleotides alone nih.gov. Similarly, other 2'-O-alkyl modifications on 5-methyluridine (B1664183) have been shown to significantly enhance enzymatic stability against 3'-exonucleases nih.gov.

The effect of 2'-C-methyl modifications on the thermal stability of oligonucleotide duplexes is complex. While the preorganization of the modified sugar into a C3'-endo conformation might be expected to stabilize an A-form (RNA-like) duplex, studies have shown that a single incorporation of a 2'-F/Me modification can result in significant thermal destabilization of a duplex, likely due to steric effects nih.govacs.org. However, when combined with other modifications, such as a 5-propynyl group, superior thermal stability can be achieved in ASOs nih.gov. This highlights that the impact on stability is context-dependent and can be modulated by the specific combination of chemical modifications within the therapeutic construct.

ModificationEffect on Nuclease ResistanceEffect on Thermal Stability (Tm)Reference
2'-F/Me at oligonucleotide terminusIncreased resistance to exonucleasesSignificant destabilization (decrease in Tm) nih.gov
2'-O-alkyl-N3-methyluridineImproved half-life against 3'-exonucleasePosition-dependent destabilization nih.gov
4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridineRobust nuclease stabilitySuperior thermal stabilization in ASOs nih.gov

Probing DNA Synthesis and Cell Proliferation

While nucleoside analogs such as [3H]thymidine, 5-bromo-2'-deoxyuridine (BrdU), and 5-ethynyl-2'-deoxyuridine (EdU) are widely used as probes to measure DNA synthesis and cell proliferation, there is no substantial evidence in the current scientific literature to support the use of Uridine, 5-methyl-2'-C-methyl- for this specific application. The established methods rely on the incorporation of thymidine analogs into newly synthesized DNA, which are then detected via radioactivity, antibodies, or click chemistry thermofisher.comcytologicsbio.com.

Contributions to Crystallographic Studies and Cross-linking Applications

No specific contributions of 5-methyl-2'-C-methyl-uridine to the fields of X-ray crystallography or biochemical cross-linking are documented in scientific literature.

Crystallographic studies provide detailed three-dimensional structures of molecules, and modified nucleosides are often subjects of such analyses to understand how modifications affect nucleic acid structure. For example, the crystal structure of 5-methyluridine has been determined, providing precise data on its bond lengths, angles, and conformation, which is valuable for structural studies of RNA. medchemexpress.com Similarly, the 2'-O-methyl modification (distinct from the 2'-C-methyl group) is known to influence the ribose sugar's conformation, stabilizing RNA structures. beilstein-journals.orgnih.gov This modification biases the sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices, thereby increasing the thermal stability of RNA duplexes. nih.gov

In the context of cross-linking applications, which are used to study interactions between molecules, certain modified nucleosides can be activated (often by UV light) to form covalent bonds with nearby molecules. Research in this area has utilized analogues like 5-fluoro-2'-O-methyl-4-thiouridine for the photo-crosslinking of oligonucleotides to detect specific DNA sequences. uniprot.org This demonstrates the principle of using modified uridines for such applications, but there is no evidence of 5-methyl-2'-C-methyl-uridine being used for this purpose.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Modified Nucleosides

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying Uridine (B1682114), 5-methyl-2'-C-methyl- from complex mixtures. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of nucleosides. The method relies on the principle that molecules absorb light at specific wavelengths. For Uridine, 5-methyl-2'-C-methyl-, the pyrimidine (B1678525) ring structure allows for strong UV absorbance, enabling sensitive detection.

In a typical HPLC-UV setup, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation occurs based on the analyte's affinity for both phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light. The resulting chromatogram shows peaks corresponding to different compounds, with the area under each peak being proportional to the concentration of the analyte. For modified nucleosides, detection is often performed at wavelengths around 254 nm to 280 nm. nih.gov The high sensitivity of modern HPLC-UV systems allows for the detection of impurities down to very low levels, often below 0.2 milli-absorbance units (mAU). chromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of modified nucleosides like Uridine, 5-methyl-2'-C-methyl-. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C18), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. science.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the nonpolar stationary phase and are retained longer, while more polar compounds elute earlier. The hydrophobicity of Uridine, 5-methyl-2'-C-methyl-, influenced by its methyl groups, dictates its retention time on an RP-HPLC column. By carefully controlling the composition of the mobile phase (e.g., the gradient of the organic solvent), a high degree of separation can be achieved. nih.govscience.gov RP-HPLC is valued for its ability to rapidly separate modified nucleosides, although it may have limitations in distinguishing between isomers with very similar retention times. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. researchgate.net This hyphenated technique is particularly useful for the unambiguous identification and quantification of modified nucleosides in complex biological matrices. nih.govresearchgate.net

After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides molecular weight information that is highly specific to the compound of interest. nih.gov

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of Uridine, 5-methyl-2'-C-methyl-) is selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification and quantification, even at very low concentrations. nih.govnih.gov This method is considered the gold standard for quantitative analysis due to its high sensitivity and specificity. nih.govresearchgate.net

Below is a table summarizing typical parameters for LC-MS analysis of modified nucleosides.

ParameterTypical Value/Condition
Column Reversed-phase C18
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Selected Reaction Monitoring (SRM) for quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

While nucleosides themselves are not naturally fluorescent, HPLC with Fluorescence Detection (HPLC-FD) can be employed for their analysis through derivatization. semanticscholar.org This involves chemically modifying the nucleoside with a fluorescent tag, which can significantly enhance detection sensitivity and selectivity compared to UV detection.

The process requires a pre-column or post-column reaction to attach a fluorophore to the Uridine, 5-methyl-2'-C-methyl- molecule. The resulting fluorescent derivative is then separated by HPLC and detected by a fluorescence detector, which measures the emission of light from the excited fluorophore. This technique is particularly advantageous when analyzing trace amounts of the compound in complex samples where background interference is a concern. semanticscholar.org

Mass Spectrometry for Molecular Identification and Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a primary tool for the molecular identification and structural elucidation of compounds like Uridine, 5-methyl-2'-C-methyl-.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like nucleosides, as it minimizes fragmentation during the ionization process. nih.gov When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can provide highly accurate mass measurements. nih.gov

High-resolution ESI-MS allows for the determination of the elemental composition of Uridine, 5-methyl-2'-C-methyl- with a high degree of confidence. The precise mass measurement can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the synthesized compound and for identifying unknown impurities or metabolites. The behavior of the compound during the electrospray process can be studied to optimize detection and understand its ionization characteristics. nih.gov

The table below shows the key properties of Uridine, 5-methyl-2'-C-methyl- relevant to its mass spectrometric analysis.

PropertyValue
Molecular Formula C11H16N2O6
Molecular Weight 272.25 g/mol
Monoisotopic Mass 272.1008 Da

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry has emerged as a powerful tool for the analysis of modified nucleosides due to its high sensitivity, mass resolution, and accuracy. This soft ionization technique allows for the analysis of biomolecules with minimal fragmentation, enabling the precise determination of molecular weights and the identification of modifications.

In the context of modified nucleosides, MALDI-TOF MS can be utilized to:

Determine Molecular Weight: The primary application is the accurate measurement of the molecular mass of the modified nucleoside, which can confirm the presence of expected modifications, such as the addition of methyl groups.

Structural Elucidation: Through post-source decay (PSD) or collision-induced dissociation (CID) fragmentation analysis, structural information about the nucleoside can be obtained. The fragmentation patterns can help to distinguish between isomers and to pinpoint the location of modifications on the base or the sugar moiety.

Analysis of Complex Mixtures: When coupled with separation techniques like high-performance liquid chromatography (HPLC), MALDI-TOF MS can be used to analyze complex biological samples, such as digests of RNA, to identify and quantify the presence of various modified nucleosides. nih.gov

Research on urinary nucleosides as potential tumor markers has highlighted the utility of MALDI-TOF MS. nih.gov In these studies, nucleosides are first purified from urine samples and then analyzed by MALDI-TOF MS to identify and quantify various modifications, with a particular focus on methylated nucleosides. nih.gov This approach demonstrates the potential of MALDI-TOF MS for the sensitive detection of compounds like Uridine, 5-methyl-2'-C-methyl- in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including modified nucleosides. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom, allowing for the precise determination of the molecular structure and conformation.

For a molecule such as Uridine, 5-methyl-2'-C-methyl-, NMR spectroscopy would be crucial for:

Confirming the Presence and Location of Methyl Groups: The ¹H NMR spectrum would show distinct signals for the methyl protons at the 5-position of the uracil (B121893) base and at the 2'-position of the ribose sugar. The chemical shifts of these signals would be indicative of their local electronic environment. The ¹³C NMR spectrum would similarly show characteristic signals for the methyl carbons.

Elucidating the Stereochemistry of the Ribose Sugar: The coupling constants between the protons on the ribose ring, observed in the ¹H NMR spectrum, provide information about their dihedral angles, which in turn defines the conformation (puckering) of the sugar ring. The presence of the 2'-C-methyl group would significantly influence these coupling constants.

Enzyme-Specified Profiling Methods for RNA Modifications (e.g., FICC-Seq for methyl-5-uridine)

The study of RNA modifications has been revolutionized by the development of high-throughput sequencing-based methods that can map modifications at single-nucleotide resolution. One such method, particularly relevant to 5-methyluridine (B1664183) (m⁵U), is Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq). researchgate.netresearchgate.net

FICC-Seq is a powerful technique designed to identify the targets of m⁵U methyltransferases. The method relies on the incorporation of a 5-fluorouracil (B62378) (5-FU) analog into RNA. The m⁵U methyltransferase recognizes the 5-FU and initiates the catalytic cycle, but the fluorine atom stalls the reaction at the covalent intermediate stage, leading to a stable crosslink between the enzyme and the target RNA. researchgate.netresearchgate.net Subsequent immunoprecipitation of the enzyme-RNA complex, followed by high-throughput sequencing of the crosslinked RNA fragments, allows for the precise identification of the modified uridine sites.

Key aspects of FICC-Seq include:

Enzyme Specificity: It provides information about the specific enzyme responsible for the m⁵U modification. researchgate.netresearchgate.net

Single-Nucleotide Resolution: The crosslinking event occurs at the target uridine, allowing for precise mapping of the modification site. researchgate.netresearchgate.net

Genome-Wide Profiling: The use of high-throughput sequencing enables the identification of all m⁵U sites targeted by a specific enzyme across the entire transcriptome. researchgate.netresearchgate.net

While FICC-Seq has been instrumental in profiling m⁵U, its direct application to Uridine, 5-methyl-2'-C-methyl- would depend on whether the 2'-C-methyl modification interferes with the recognition and catalytic activity of the m⁵U methyltransferase. The presence of the additional methyl group at the 2' position of the ribose could potentially alter the local conformation of the RNA and affect enzyme binding. Further research would be needed to determine the compatibility of FICC-Seq with 2'-modified 5-methyluridine substrates.

Theoretical and Computational Investigations of Uridine, 5 Methyl 2 C Methyl Analogs

Molecular Modeling and Dynamics Simulations of Modified Nucleic Acid Structures

The introduction of a methyl group at the 2'-C position of the ribose sugar in a nucleoside analog profoundly influences the structural and dynamic properties of the nucleic acid duplexes into which it is incorporated. Molecular dynamics (MD) simulations and other molecular modeling techniques have been instrumental in understanding these effects at an atomic level.

Research on analogs such as 2'-C-methyluridine has shown that this modification significantly impacts the sugar pucker conformation, which is a critical determinant of nucleic acid structure. researchgate.netresearchgate.net The ribose ring in nucleosides can adopt various puckered conformations, primarily the C3'-endo (North) and C2'-endo (South) conformations. The C3'-endo pucker is characteristic of A-form RNA helices, while the C2'-endo pucker is typical for B-form DNA. Computational studies have demonstrated that the stereochemistry of the 2'-C-methyl group dictates a strong preference for a specific pucker. For instance, (2'R)-2'-deoxy-C-methyl nucleosides predominantly adopt a C2'-endo conformation, whereas the (2'S)-epimer favors the C3'-endo state. researchgate.net

Table 1: Impact of 2'-C-Methyl Modifications on RNA Duplex Properties (Based on Analog Studies) Interactive data table. Click on headers to sort.

Modification Effect on Sugar Pucker Impact on Duplex Stability (ΔTm) Overall Helix Type Reference
2'-C-methyluridine Induces local conformational changes; can shift from C3'-endo Significant decrease (-8.9 to -12.5 °C) A-type maintained researchgate.net
(2'S)-2'-deoxy-2'-C-methyluridine Prefers C3'-endo in single nucleoside Significant decrease A-type maintained researchgate.netresearchgate.net

Computational Analysis of Nucleoside-Protein Interactions

The therapeutic potential of nucleoside analogs is often realized upon their conversion to the 5'-triphosphate form, which can then interact with and inhibit viral polymerases. Computational methods such as molecular docking and MD simulations are crucial for understanding these interactions and elucidating the mechanism of inhibition.

Studies on analogs like 2'-C-methyladenosine and 2'-O-methylcytidine have shown that their triphosphate forms act as competitive inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). acs.org Computational docking simulations can model how these analogs bind to the active site of the polymerase. These models often show that the analog occupies the same binding pocket as the natural nucleoside triphosphate, forming key hydrogen bonds and other interactions with conserved residues in the active site. nih.govnih.gov

A key insight from both experimental and computational studies is the role of the 2'-C-methyl group in the mechanism of chain termination. While the polymerase can incorporate the modified nucleotide into the growing RNA chain, the steric bulk of the 2'-C-methyl group then physically hinders the proper alignment of the next incoming nucleoside triphosphate. researchgate.netnih.gov This impairment of the subsequent phosphodiester bond formation makes these compounds effective non-obligate chain terminators. nih.govacs.org MD simulations of the polymerase-RNA-inhibitor complex can provide a dynamic view of this process, revealing how the inhibitor induces conformational changes in the enzyme's active site that prevent further elongation. researchgate.netnih.govnih.gov

Furthermore, computational analysis helps explain the selectivity of these analogs. For example, the triphosphate of 2′-deoxy-2′-α-F-2′-β-C-methyluridine is not a substrate for human mitochondrial polymerases, a critical factor for reducing cytotoxicity. researchgate.net Molecular modeling suggests this is due to steric clashes between the bulky 2' substituents and the human polymerase active site, which is less accommodating than its viral counterpart. researchgate.net

Table 2: Computational Methods in Nucleoside-Protein Interaction Analysis Interactive data table. Click on headers to sort.

Computational Method Application Key Insights Provided Reference
Molecular Docking Predicts binding mode and affinity of nucleoside triphosphates in the polymerase active site. Identifies key interactions (e.g., hydrogen bonds) with active site residues; explains competitive inhibition. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the enzyme-inhibitor complex over time. Reveals conformational changes in the polymerase; explains the mechanism of chain termination due to steric hindrance. researchgate.netnih.govnih.gov

In Silico Prediction of Biological Activity and Structure-Activity Relationships

In silico methods are powerful tools for predicting the biological activity of new chemical entities and for establishing robust structure-activity relationships (SAR). For nucleoside analogs, these computational approaches can screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structures of compounds with their biological activities. nih.gov By developing QSAR models for a series of 2'-modified nucleoside analogs, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for antiviral potency. nih.gov For instance, a QSAR model could reveal that a specific volume and electronic character at the 2' position is optimal for inhibiting a particular viral polymerase while minimizing interaction with human polymerases.

SAR studies, greatly aided by computational analysis, explore how systematic modifications to the nucleoside scaffold affect biological activity. For 2'-C-methylated nucleosides, SAR studies have explored modifications on the nucleobase, the sugar moiety, and the phosphate (B84403) group. researchgate.netnih.gov For example, adding a fluorine atom at the 2' position alongside the methyl group (as in Sofosbuvir) was a key discovery that enhanced potency against HCV. nih.gov Computational modeling can rationalize these findings by showing how such changes affect sugar conformation, binding affinity to the target enzyme, and metabolic stability. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become a standard component of modern drug discovery. nih.govresearchgate.net These predictive models use the chemical structure of a compound like Uridine (B1682114), 5-methyl-2'-C-methyl- to estimate its pharmacokinetic properties (e.g., oral bioavailability, cell permeability) and potential toxicities. nih.govnih.gov Predicting these properties early in the discovery process is crucial, as poor pharmacokinetics or unforeseen toxicity are major causes of drug failure. For instance, some potent 2'-C-methyl nucleoside inhibitors were hampered by poor cellular uptake or rapid metabolic degradation, issues that can be addressed through prodrug strategies, the design of which can also be guided by computational predictions. researchgate.netnih.gov

Future Directions in Research on Uridine, 5 Methyl 2 C Methyl Analogs

Expansion of Antiviral Spectrum and Potency

The 2'-C-methyl modification is a well-established determinant of potent antiviral activity, particularly against RNA viruses, by acting as a chain terminator of viral RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov Analogs of 2'-C-methyl ribonucleosides have shown significant inhibitory effects against viruses such as the hepatitis C virus (HCV) and other members of the Flaviviridae family. mdpi.comscienceopen.com Future research will focus on synthesizing and evaluating a broader range of Uridine (B1682114), 5-methyl-2'-C-methyl- analogs to expand their antiviral activity against a wider array of pathogens.

Key research objectives include:

Broad-Spectrum Antiviral Screening: Systematic screening of newly synthesized analogs against diverse viral families, including emerging and re-emerging RNA viruses like coronaviruses, influenza viruses, and arboviruses (e.g., Dengue, Zika, West Nile).

Enhancing Potency: Investigations into the synergistic effects of combining the 5-methyl and 2'-C-methyl modifications with other chemical alterations. For instance, introducing fluorine at the 2'-α position (as seen in 2'-deoxy-2'-α-F-2'-β-C-methyluridine) has proven to be a successful strategy for potent HCV inhibitors. nih.govresearchgate.net Similar strategies could be applied to the Uridine, 5-methyl-2'-C-methyl- scaffold.

Overcoming Resistance: The development of viral resistance to existing nucleoside inhibitors necessitates the creation of novel analogs. Research will aim to design molecules that can effectively inhibit resistant viral polymerase variants.

A comparative analysis of related 2'-modified nucleosides highlights the potential for enhanced potency. For example, the replacement of the furanose 4'-oxygen with sulfur (4'-thionucleosides) has been explored, though in some cases, this led to a drop in potency compared to the natural oxygen-containing counterpart. mdpi.com

Table 1: Antiviral Activity of Selected 2'-Modified Nucleoside Analogs Against HCV
CompoundTarget VirusAssay TypePotency (EC50)Reference
2'-C-methyluridine phosphoramidate (B1195095) prodrugHCV Genotype 1bReplicon Assay0.03 µM mdpi.com
2'-C-methyl-4'-thiouridine phosphoramidate prodrugHCV Genotype 1bReplicon Assay1.25 µM mdpi.com
Sofosbuvir (2'-deoxy-2'-α-F-2'-β-C-methyluridine prodrug)HCV Genotype 1bReplicon Assay0.03 µM mdpi.com

Rational Design of Next-Generation Oligonucleotide Therapeutics

Modified nucleosides are fundamental to the development of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.govnih.gov These modifications are introduced to enhance properties like nuclease resistance, binding affinity to target RNA, and specificity, while mitigating off-target effects and unwanted immune responses. nih.govnih.govnih.gov The Uridine, 5-methyl-2'-C-methyl- modification offers a unique combination of features that can be exploited in this context.

Future research in this area will involve:

Improving Stability and Efficacy: Incorporating Uridine, 5-methyl-2'-C-methyl- into ASOs and siRNAs to assess its impact on stability against exonucleases and endonucleases. The 2'-C-methyl group is expected to provide significant steric hindrance, protecting the phosphodiester backbone from degradation. ulaval.ca

Modulating Structural Conformation: The 2'-C-methyl group favors a C3'-endo sugar pucker, which is the conformation required for A-form RNA helices. nih.gov This pre-organization can enhance binding affinity to target mRNA. However, studies on the related 2'-deoxy-2'-α-F-2'-β-C-methyl modification have shown that a single incorporation can also lead to thermal destabilization of a duplex, suggesting a complex interplay of steric and conformational effects that requires further investigation. nih.govacs.org

Mitigating Off-Target Effects: Chemical modifications, particularly in the "seed region" of siRNAs, can reduce off-target gene silencing. nih.govnih.gov Research will explore the strategic placement of Uridine, 5-methyl-2'-C-methyl- within siRNA sequences to minimize unintended interactions without compromising on-target potency.

Synergistic Combinations: Investigating the combination of the 5-methyl-2'-C-methyl modification with other established oligonucleotide modifications, such as 2'-O-methyl, 2'-fluoro, and phosphorothioate (B77711) linkages, to fine-tune the therapeutic properties of ASOs and siRNAs. nih.govnih.gov

Table 2: Effects of 2'-Modifications on siRNA Properties
Modification TypeKey Advantage(s)Potential Challenge(s)Reference
2'-O-methyl (2'-OMe)Increases stability, reduces immune responseCan reduce potency if used extensively nih.govnih.gov
2'-Fluoro (2'-F)Enhances binding affinity and nuclease resistance- nih.gov
2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me)Increases nuclease resistance, can mitigate off-target effectsCan cause thermal destabilization of duplexes nih.govacs.org
Uridine, 5-methyl-2'-C-methyl- (Hypothesized)Potentially high nuclease resistance, pre-organizes sugar into C3'-endo conformationSteric effects on duplex stability need evaluation nih.govulaval.ca

Elucidation of Novel Biochemical Pathways and Regulatory Roles in Cellular Processes

Naturally occurring RNA modifications, such as 5-methyluridine (B1664183) (m5U), play crucial roles in regulating gene expression, tRNA stability, and translation. nih.govtcichemicals.comsioc-journal.cn While Uridine, 5-methyl-2'-C-methyl- is a synthetic analog, its structural similarity to natural modified nucleosides suggests it could interact with cellular machinery in novel ways. Future research will aim to uncover these potential interactions and biological roles.

Directions for this research include:

Metabolic Pathway Analysis: Investigating the intracellular metabolism of Uridine, 5-methyl-2'-C-methyl-. This includes identifying the cellular kinases that may phosphorylate it to its mono-, di-, and triphosphate forms. Understanding this pathway is critical, as the triphosphate is often the active form for polymerase inhibition. nih.gov The metabolism of related compounds has shown that deamination can lead to the formation of different active metabolites, a possibility that should be explored for this analog as well. nih.gov

Interaction with Cellular Enzymes: Probing the interaction of the analog and its metabolites with various cellular enzymes beyond viral polymerases. This could include DNA polymerases, RNA modifying enzymes, and nucleoside transporters. Such studies could reveal unexpected cellular effects or new therapeutic targets.

Impact on Gene Expression: Exploring whether the incorporation of this analog into cellular RNA (if it occurs) could affect RNA stability, processing, or translation, similar to natural modifications like m5U. sioc-journal.cn While unlikely to be incorporated extensively, even minor incorporation could have regulatory consequences.

Development of Advanced Synthetic Strategies for Complex Modifications

The efficient and stereoselective synthesis of complex nucleoside analogs is a continuing challenge in medicinal chemistry. digitellinc.comuni-hamburg.de Developing more advanced and scalable synthetic routes for Uridine, 5-methyl-2'-C-methyl- and its derivatives is essential for facilitating further biological studies and potential therapeutic development.

Future synthetic research will likely focus on:

Stereoselective Synthesis: Refining methods to control the stereochemistry at the 2'-position is paramount. Current strategies often involve multi-step sequences starting from protected ribose derivatives. mdpi.com New approaches using, for example, chiral catalysts for diastereoselective hydrogenation or radical reactions could provide more efficient access to the desired 2'-β-methyl isomer. nih.govresearchgate.netnih.gov

Convergent Synthetic Routes: Designing convergent strategies where the modified sugar moiety and the modified base are synthesized separately and then coupled late in the process (e.g., via Vorbrüggen glycosylation). mdpi.comresearchgate.net This modular approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Novel Protecting Group Strategies: Developing new protecting group schemes to improve yields and simplify purification. For instance, the use of ortho-alkynyl benzoate (B1203000) as a removable neighboring participation group has been shown to be effective in the stereoselective synthesis of other 2'-modified nucleosides. researchgate.net

C-Nucleoside Synthesis Exploration: While the parent compound is an N-nucleoside, exploring the synthesis of its C-nucleoside counterpart, where the base is attached to the ribose via a C-C bond, could lead to analogs with enhanced metabolic stability. beilstein-journals.org

Q & A

Q. How to integrate bioinformatics tools with experimental data to predict 5-methyl-2'-C-methyluridine’s impact on RNA secondary structures?

  • Methodological Answer : Combine ViennaRNA Package for free energy minimization (ΔG predictions) with SHAPE-MaP data to validate in silico models. Use PyMOL or ChimeraX to visualize methylation-induced steric clashes or helix destabilization .

Q. What criteria should guide the selection of a theoretical framework for studying 5-methyl-2'-C-methyluridine’s epigenetic implications?

  • Methodological Answer : Link to nucleotide modification theories (e.g., RNA epigenetics “epitranscriptomics”) and kinetic proofreading models. Validate through falsifiable predictions (e.g., methylation’s effect on tRNA codon recognition efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.